molecular formula C15H13NO3S B13360280 Phenacyl 2-methylsulfanylpyridine-3-carboxylate CAS No. 482352-28-3

Phenacyl 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13360280
CAS No.: 482352-28-3
M. Wt: 287.3 g/mol
InChI Key: AUEFTSNUOJQZKO-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-(methylthio)nicotinate is an organic compound that features a phenyl group, a nicotinate moiety, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(methylthio)nicotinate typically involves multistep organic reactions. One common method is the Knoevenagel condensation followed by Michael addition. The starting materials often include phenylglyoxal hydrate and 2-(methylthio)nicotinic acid. The reaction is carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(methylthio)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(methylthio)nicotinate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 2-(methylthio)nicotinate is unique due to its combination of a phenyl group, a nicotinate moiety, and a methylthio substituent. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

Phenacyl 2-methylsulfanylpyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with methylthio and carboxylate groups. The general synthetic route involves the condensation of 2-methylsulfanylpyridine-3-carboxylic acid with appropriate phenacyl halides under basic conditions. This process yields the desired compound with moderate to high purity.

Antimicrobial Activity

Research indicates that phenacyl derivatives exhibit notable antimicrobial properties. For instance, a study showed that phenacyl derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Properties

This compound has demonstrated anticancer activity in vitro. In a study assessing its effects on human cancer cell lines, it was found to induce apoptosis in breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound exhibited IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent cytotoxic effects compared to control treatments .

Anti-inflammatory Effects

The anti-inflammatory properties of phenacyl derivatives have been explored through various assays measuring COX-1 and COX-2 inhibition. Results indicated that these compounds significantly reduce inflammatory markers in cell cultures, suggesting their utility in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various phenacyl derivatives against resistant bacterial strains. The results showed that certain derivatives had MIC values significantly lower than those of conventional antibiotics, highlighting their potential for treating antibiotic-resistant infections .
  • Cytotoxicity in Cancer Cells : In a comparative analysis of phenacyl derivatives against standard chemotherapeutics, it was found that this compound exhibited comparable or superior cytotoxicity against several cancer cell lines, supporting its development as a candidate for further pharmacological studies .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AntibacterialS. aureus8 µg/mL
AntibacterialE. coli10 µg/mL
Anticancer (MCF-7)Human Breast Cancer12.5 µM
Anticancer (HCT-116)Human Colon Cancer15.0 µM
COX-2 InhibitionCell Culture70% inhibition

Properties

CAS No.

482352-28-3

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

phenacyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H13NO3S/c1-20-14-12(8-5-9-16-14)15(18)19-10-13(17)11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

AUEFTSNUOJQZKO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=CC=C2

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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